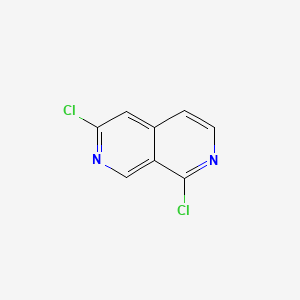

1,6-Dichloro-2,7-naphthyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,6-Dichloro-2,7-naphthyridine is a nitrogen-containing heterocyclic compound It belongs to the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,6-Dichloro-2,7-naphthyridine can be synthesized through various methods. One common approach involves the reaction of 2,6-dichloropyridine with a suitable reagent under specific conditions. For instance, a solvent-free and catalyst-free synthesis method involves grinding 2 mmol of ketones, 2 mmol of malononitrile, and 1 mmol of amines in a mortar at room temperature for 5–7 minutes, yielding 1,2-dihydro-1,6-naphthyridine derivatives in high yields .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of microwave-assisted synthesis, solvent-free reactions, and the use of eco-friendly solvents to minimize environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

1,6-Dichloro-2,7-naphthyridine undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cross-Coupling Reactions: It can participate in cross-coupling reactions with arylboronic acids to form monoarylated or diarylated products.

Common Reagents and Conditions

Common reagents used in these reactions include arylboronic acids, bases, and oxidizing or reducing agents. Reaction conditions may vary, but they often involve the use of solvents like ethanol or water, and catalysts such as palladium or copper .

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different functional groups attached to the naphthyridine core .

Aplicaciones Científicas De Investigación

1,6-Dichloro-2,7-naphthyridine has several scientific research applications, including:

Medicinal Chemistry: It is explored for its potential anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities.

Biological Research: The compound is used in studies related to enzyme inhibition and molecular interactions due to its ability to interact with various biological targets.

Industrial Applications: It is used in the synthesis of other complex organic compounds and as an intermediate in the production of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 1,6-Dichloro-2,7-naphthyridine involves its interaction with specific molecular targets. For example, in anticancer research, it may inhibit certain enzymes or proteins involved in cell proliferation, leading to the suppression of tumor growth. The exact pathways and molecular targets can vary depending on the specific application and the derivative of the compound being studied .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 1,6-Dichloro-2,7-naphthyridine include other naphthyridine derivatives such as 1,5-naphthyridine and 1,8-naphthyridine. These compounds share a similar fused-ring structure but differ in the position of the nitrogen atoms and substituents .

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can offer different reactivity and interactions compared to other naphthyridine derivatives .

Actividad Biológica

1,6-Dichloro-2,7-naphthyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a naphthyridine core with two chlorine substituents at the 1 and 6 positions. This structure contributes to its ability to interact with various biological targets.

Biological Activities

The compound exhibits a range of biological activities, including:

- Anticancer Activity : Research indicates that this compound inhibits the growth of cancer cells by targeting specific kinases. Notably, it has been shown to inhibit c-Met kinase activity, which is crucial for cancer cell proliferation and survival. The disruption of the PI3K/AKT and MAPK/ERK signaling pathways leads to reduced cell viability in various cancer cell lines .

- Antimicrobial Properties : The compound has demonstrated antimicrobial effects against several pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

- Anti-inflammatory Effects : Studies suggest that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokine production .

This compound primarily exerts its effects through enzyme inhibition.

Target Enzymes

- c-Met Kinase : The compound binds to the active site of c-Met kinase, inhibiting its function and thereby affecting downstream signaling pathways involved in cell growth and survival.

Biochemical Pathways

The inhibition of c-Met kinase disrupts critical pathways such as:

- PI3K/AKT Pathway : Involved in cell survival and metabolism.

- MAPK/ERK Pathway : Regulates cell division and differentiation.

These disruptions lead to:

- Induction of apoptosis in cancer cells.

- Altered gene expression profiles related to cell cycle regulation .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Cytotoxicity Against Cancer Cell Lines :

- Antimicrobial Activity :

Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Example Cell Lines/Pathogens |

|---|---|---|

| Anticancer | c-Met kinase inhibition | MCF7 (breast), A549 (lung) |

| Antimicrobial | Disruption of protein synthesis | Various Gram-positive/negative |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | In vitro models |

Propiedades

IUPAC Name |

1,6-dichloro-2,7-naphthyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-7-3-5-1-2-11-8(10)6(5)4-12-7/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXRMNQJZVJVER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=CN=C(C=C21)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.